Ethyl nonadecanoate
Overview
Description
Ethyl nonadecanoate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Nonadecanoic acid ethyl ester .
Synthesis Analysis
The synthesis of an ester like Ethyl nonadecanoate can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
Ethyl nonadecanoate has a molecular formula of C21H42O2 and a molecular weight of 326.5570 . It contains a total of 64 bonds; 22 non-H bonds, 1 multiple bond, 19 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Scientific Research Applications
Subheading Thermodynamic Interactions and Equilibrium Temperatures
A study conducted by Lobbia et al. (1982) explored the liquid-solid equilibrium temperatures in binary systems between n-dotriacontane and methyl or ethyl octadecanoate and methyl nonadecanoate. This research aimed to determine the interchange parameters between CH3 or CH2 and COO groups, leveraging statistics of group interaction. This investigation is pivotal in understanding the thermodynamic interactions in ester systems, including ethyl nonadecanoate, and provides insights into the phase behavior of these compounds (Lobbia, Vitali, & Ruffini, 1982).
Applications in Nucleophilic Acyl Substitution
Subheading Catalysis and Synthetic Utility
Chen et al. (2005) examined a range of oxometallic species as catalysts in nucleophilic acyl substitution (NAS) reactions of methyl (or ethyl) esters with protic nucleophiles. The study found oxotitanium acetylacetonate (TiO(acac)2) and vanadyl chloride (VOCl2-(THF)x()) to be highly efficient and water-tolerant catalysts. The research highlights the chemoselectivity in transesterifications of methyl and/or ethyl esters with functionalized alcohols, amines, and thiols, showcasing the relevance of ethyl esters, including ethyl nonadecanoate, in synthetic applications (Chen, Kuo, Ku, Weng, & Liu, 2005).
Behavioral Studies in Insects
Subheading Olfactory Responses to Fatty Acid Esters
Singh, Rangaswamy, and Majumder (1985) investigated the olfactory responses of red flour beetles, Tribolium castaneum, to methyl and ethyl ester of C14–C18 fatty acids. Their research demonstrated that certain esters, including ethyl esters like ethyl octadecanoate, influenced the aggregation and copulation behavior of beetle adults. This study provides a unique perspective on the biological significance and applications of fatty acid esters in the study of insect behavior (Singh, Rangaswamy, & Majumder, 1985).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl nonadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVYQLQYVCXJNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171334 | |
Record name | Ethyl nonadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl nonadecanoate | |
CAS RN |
18281-04-4 | |
Record name | Ethyl nonadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18281-04-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl nonadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.